

Pramipexole Impurity 38-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Pramipexole impurity 38-d3*

Cat. No.: *B564765*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pramipexole Impurity 38-d3**, a deuterated analog of a known Pramipexole impurity. This document is intended to serve as a resource for researchers engaged in the development, analysis, and quality control of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.^{[1][2]} This guide covers the chemical identity, potential synthesis, analytical methodologies, and the biological context of the parent compound.

Chemical Identity and Structure

Pramipexole Impurity 38-d3 is the deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.^[3] The "-d3" designation indicates the presence of three deuterium atoms. Based on the available chemical information, the deuterium atoms are located on the ethyl group of the propionamide moiety.

Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide-d3	Inferred from available data
Synonyms	Pramipexole Impurity 38-d3	[3]
Molecular Formula	C ₁₀ H ₁₂ D ₃ N ₃ OS	[3]
Molecular Weight	228.33 g/mol	[3]
CAS Number	1217680-69-7	[3]
Parent Compound CAS	106006-85-3	[3]
Chirality	(R)-enantiomer	[3]

Rationale for Use in Research

Deuterated compounds, such as **Pramipexole Impurity 38-d3**, are invaluable tools in pharmaceutical analysis. They are primarily used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard include:

- **Similar Chemical and Physical Properties:** The deuterated standard co-elutes with the analyte of interest, ensuring that any variations during sample preparation and analysis affect both compounds equally.
- **Distinct Mass-to-Charge Ratio:** The mass difference allows for the precise and accurate quantification of the target analyte without interference from the internal standard.
- **Improved Method Robustness:** The use of a deuterated internal standard can compensate for matrix effects and variations in instrument response, leading to more reliable and reproducible results.

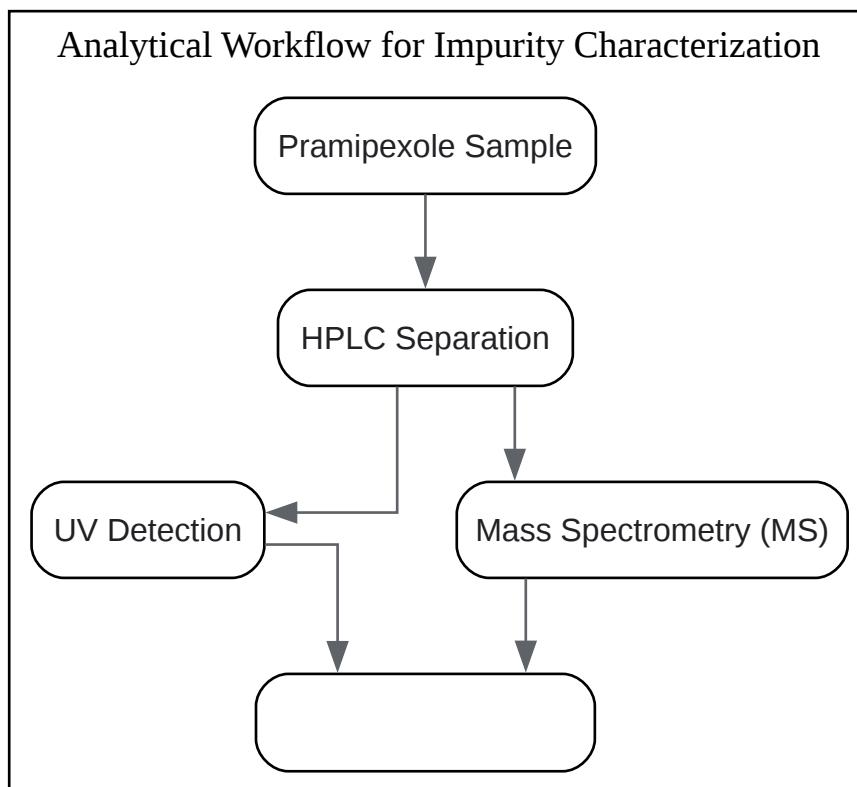
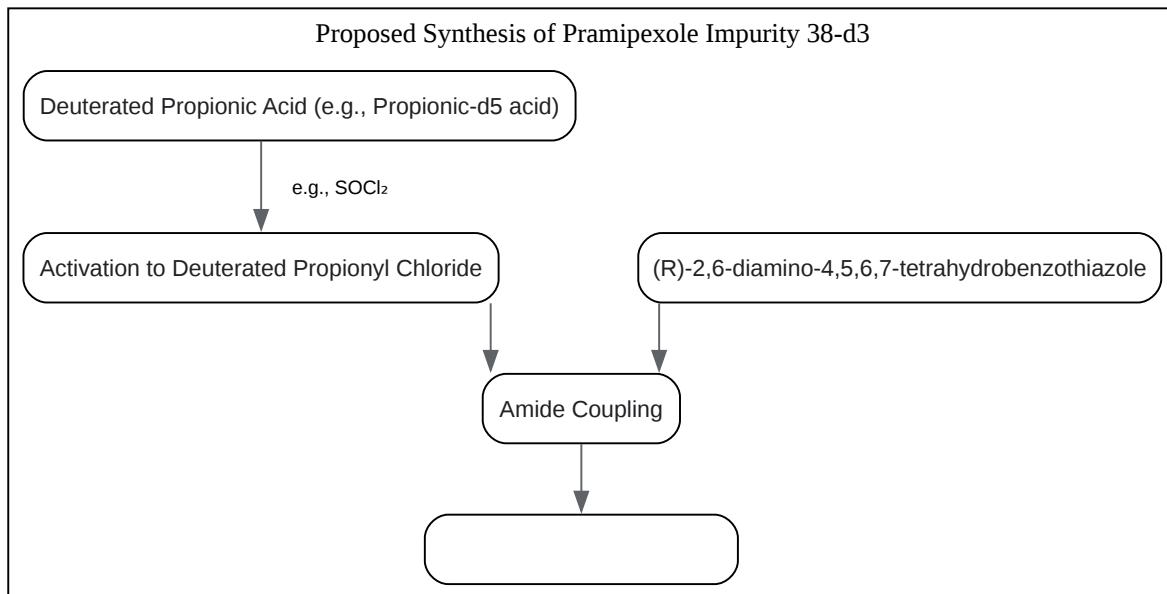
Synthesis and Characterization

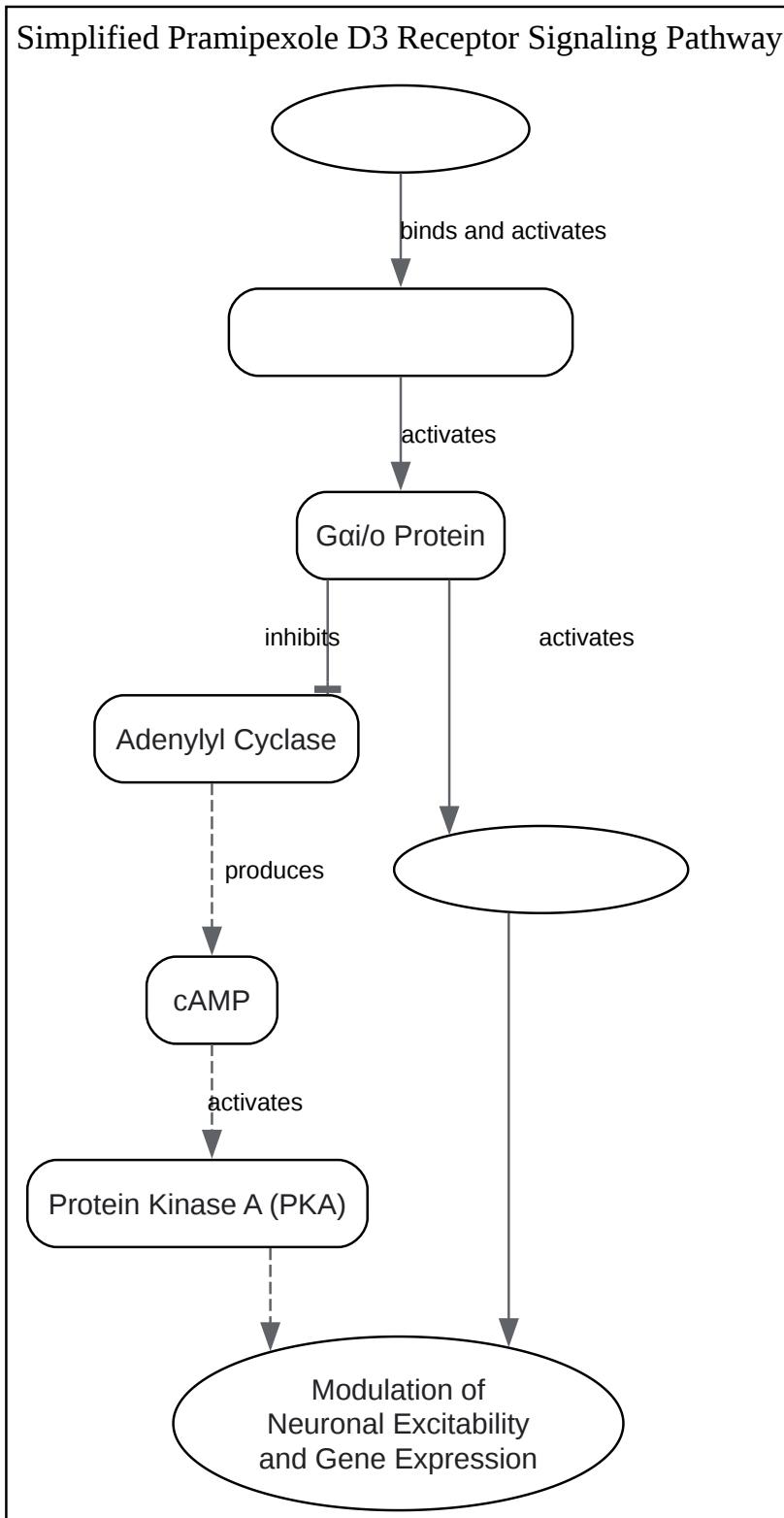
While a specific, detailed synthesis protocol for **Pramipexole Impurity 38-d3** is not publicly available, a plausible synthetic route can be proposed based on known chemical reactions for

the synthesis of Pramipexole and its impurities, along with methods for deuterium labeling.

Proposed Synthetic Workflow

The synthesis would likely involve the acylation of the parent amine, (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a deuterated propionylating agent. A potential starting material for the deuterated acyl group is commercially available deuterated propionic acid, such as propionic-d5 acid (CD_3CD_2COOH).^{[4][5]}





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